molecular formula C16H33N3O3 B6310126 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane CAS No. 289634-89-5

1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane

Cat. No.: B6310126
CAS No.: 289634-89-5
M. Wt: 315.45 g/mol
InChI Key: SGICPIYYPAKRGL-UHFFFAOYSA-N
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Description

1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is an organic compound characterized by the presence of an azide group attached to a decane chain through a triethylene glycol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane typically involves the following steps:

    Preparation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)decane: This intermediate is synthesized by reacting decanol with ethylene oxide in the presence of a base such as potassium hydroxide.

    Conversion to this compound: The intermediate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane undergoes various chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes to form stable triazole rings.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Triazoles: Formed through click chemistry.

    Amines: Formed through reduction of the azide group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane has several applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for various applications.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(2-ethoxyethoxy)ethoxy)ethane: Lacks the azide group, making it less reactive in click chemistry.

    1-(2-(2-(2-methoxyethoxy)ethoxy)ethane: Contains a methoxy group instead of an azide, altering its reactivity and applications.

    1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane:

Uniqueness

1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is unique due to its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive characteristics. This makes it particularly useful in applications requiring both properties, such as in the synthesis of amphiphilic molecules or in drug delivery systems.

Properties

IUPAC Name

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O3/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-16-14-21-12-10-18-19-17/h2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGICPIYYPAKRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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